4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Overview
Description
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is a deuterated organic compound that features a bromomethyl group attached to a dioxolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 typically involves the bromination of a precursor compound. One common method is the radical bromination of 2,2-dimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the deuterated version of the compound can be synthesized by using deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Aldehydes and carboxylic acids are formed depending on the reaction conditions.
Scientific Research Applications
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and deuterated compounds for NMR studies.
Biology: The compound can be used to label biomolecules with deuterium, aiding in the study of metabolic pathways and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The deuterium atoms in the compound can influence reaction kinetics and mechanisms by altering bond strengths and reaction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)benzene: Commonly used in organic synthesis and as a precursor to other brominated compounds.
Uniqueness
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 is unique due to its deuterated nature, which makes it valuable in NMR spectroscopy and kinetic isotope effect studies. The presence of the dioxolane ring also imparts distinct reactivity compared to other bromomethyl compounds.
Properties
IUPAC Name |
4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/i3D2,4D2,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-ZDGANNJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])Br)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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